Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is a chemical compound that features a pyridine ring and a pyrimidine ring, both of which are important scaffolds in medicinal chemistry. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrimidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-pyridinyl)-4-methyl-5-pyrimidinecarboxylate: Similar structure but lacks the trifluoromethyl group, resulting in different lipophilicity and metabolic stability.
Ethyl 2-(4-pyridinyl)-4-(chloromethyl)-5-pyrimidinecarboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and biological activity.
Uniqueness
Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and ability to interact with hydrophobic pockets in proteins. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
ethyl 2-pyridin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-2-21-12(20)9-7-18-11(8-3-5-17-6-4-8)19-10(9)13(14,15)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFNTPCVZOABJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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